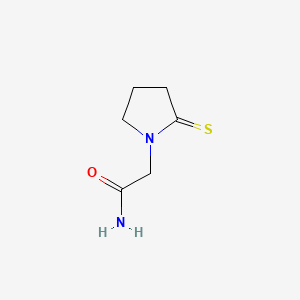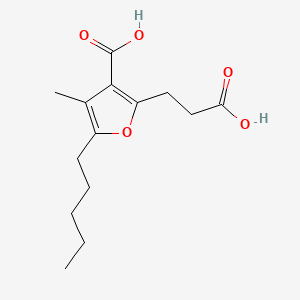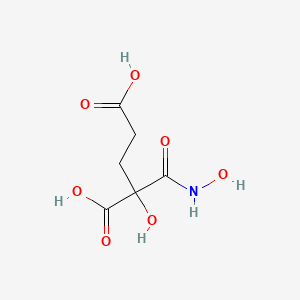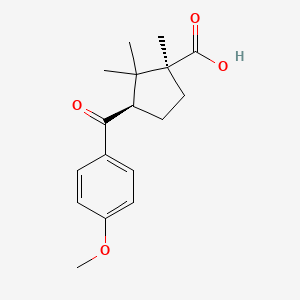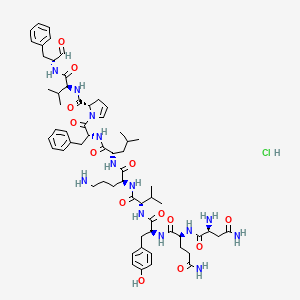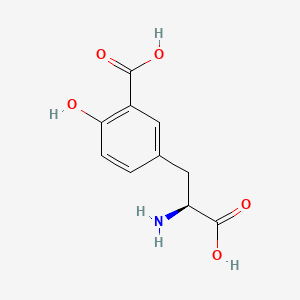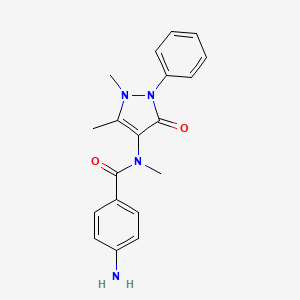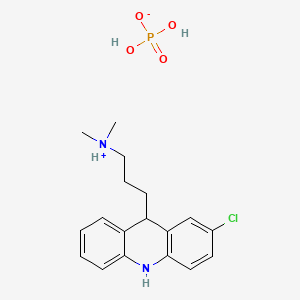
1,2-Epoxy-1,2-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-epoxy-1,2-dihydrophenanthrene is a phenanthrene oxide.
Aplicaciones Científicas De Investigación
Chemical Resolution and Racemization Studies :
- Researchers have studied the chemical resolution and racemization of epoxydihydrophenanthrenes, which are significant for understanding the configurational instability of these compounds. This is crucial in the field of stereochemistry (Boyd, Neill, & Stubbs, 1977).
Enzyme Activity Determination :
- Epoxydihydrophenanthrene has been used as a substrate in the development of new methods for determining the activity of epoxide hydrolase in rat liver microsomes. This is important for studying drug metabolism (Sotnichenko, Serdiuk, Starovoitov, Parfenov, & Sukhanov, 1985).
Synthesis and Incorporation in DNA Oligomers :
- The synthesis and site-specific incorporation of bay-region cis ring-opened tetrahydro epoxide-deoxyadenosine adducts into DNA oligomers have been described. This application is relevant for genetic and molecular biology studies (Lakshman, Sayer, & Jerina, 1992).
Study of Metabolism in Rats :
- There has been research on the metabolism of epoxydihydrophenanthrene in rats, which provides insights into the intermediary formation of epoxides in the metabolism of aromatic hydrocarbons (Boyland & Sims, 1965).
Flame Retardancy and Thermal Degradation in Epoxy Resin Composites :
- Studies on the flame retardancy and thermal degradation mechanisms of epoxy resin composites that involve derivatives of dihydrophenanthrene are significant for material science, especially in improving the safety and durability of materials (Wang et al., 2010).
Analysis of Chromatographic and Thermal Reactions :
- Research on the gas chromatography-mass spectrometry system for the determination of arene oxides using epoxydihydrophenanthrene as a model substrate is significant in analytical chemistry for identifying and quantifying compounds (Patel, Griffin, & Laseter, 1978).
Propiedades
Número CAS |
39834-44-1 |
|---|---|
Nombre del producto |
1,2-Epoxy-1,2-dihydrophenanthrene |
Fórmula molecular |
C14H10O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1a,9a-dihydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H |
Clave InChI |
ALTXUIJFJAHUPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




